N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide

Physicochemical characterization Lipophilicity Hydrogen bonding

Researchers often struggle to source well-characterized Mannich bases with reproducible reactivity profiles for SAR studies. This compound solves that gap with a defined tertiary amine/phenolic hydroxyl architecture enabling controlled ionization (pKa ~8.56) and o-quinone methide reactivity. • ≥98% purity, mp 117 °C • Distinct NIST IR spectrum for identity verification • Stable at -20 °C (powder) or -80 °C (solution) • Available in mg to g quantities, ships ambient. Ideal as an analgesic scaffold, calibration standard, or reference ligand.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 13886-04-9
Cat. No. B1675886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide
CAS13886-04-9
Synonymsm-Acetotoluidide, alpha-(dimethylamino)-4'-hydroxy-
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)CN(C)C
InChIInChI=1S/C11H16N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h4-6,15H,7H2,1-3H3,(H,12,14)
InChIKeyKIAPPNPNBWZHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS 13886-04-9): Chemical Profile and Procurement Considerations


N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS 13886-04-9), also known as 3-(dimethylaminomethyl)-4-hydroxy acetanilide or m-acetotoluidide, alpha-(dimethylamino)-4'-hydroxy-, is a bioactive chemical compound belonging to the Mannich base class, characterized by an aminomethyl group attached to a phenolic acetanilide core [1][2]. It is a solid at room temperature with a reported melting point of 117 °C and predicted physicochemical parameters including an XLogP of 0.3, pKa of 8.56±0.48, and density of 1.173±0.06 g/cm³ [3]. The compound is commercially available from multiple specialty chemical suppliers for research use, with typical storage recommendations of −20 °C for powder and −80 °C for solutions [4].

Why Generic Substitution Fails for N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide


Unlike simple acetanilide derivatives such as acetaminophen (paracetamol), N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide incorporates a dimethylaminomethyl substituent that introduces a tertiary amine moiety, fundamentally altering its physicochemical and potential biological profile [1][2]. This structural modification decreases lipophilicity (XLogP 0.3 vs. 0.46–0.87 for acetaminophen) [3][4] and lowers the predicted pKa of the phenolic hydroxyl (8.56 vs. 9.5–9.9) , which can influence solubility, permeability, and formulation behavior [5]. Furthermore, as a phenolic Mannich base, the compound is capable of undergoing elimination reactions to generate reactive o-quinone methide species under certain conditions, a property absent in non-aminomethylated analogs [6]. These differences render simple substitution with structurally related but functionally distinct compounds inappropriate for applications requiring specific physicochemical or reactivity characteristics.

Quantitative Differentiation Evidence for N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide Relative to Acetaminophen and Other Acetanilide Analogs


Physicochemical Differentiation: Altered Lipophilicity and Hydrogen Bonding Profile

Compared to acetaminophen (paracetamol), N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide exhibits a lower computed XLogP3 value (0.3 vs. 0.46–0.87) [1][2], indicating reduced lipophilicity. The introduction of the dimethylaminomethyl group also increases the topological polar surface area (tPSA) from 49.3 Ų (acetaminophen) to 52.6 Ų [3][4], and adds an additional hydrogen bond acceptor (total 3 vs. 2 for acetaminophen) [5]. These changes are predicted to decrease passive membrane permeability and alter solubility in organic solvents.

Physicochemical characterization Lipophilicity Hydrogen bonding Formulation science

Basicity and Ionization State: Impact on Salt Formation and Aqueous Solubility

The phenolic hydroxyl group of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide has a predicted pKa of 8.56±0.48 , which is approximately one log unit lower than the pKa of acetaminophen (9.86±0.13) . Additionally, the tertiary amine moiety introduces a basic site (pKa ~9.5–10.5 for dimethylamino groups) that can be protonated under physiological or acidic conditions, enabling salt formation with pharmaceutically acceptable acids. In contrast, acetaminophen lacks this basic nitrogen and cannot form stable acid addition salts.

pKa Ionization Salt screening Pharmaceutical development

Stability and Storage Requirements: Differentiated Handling Protocols

N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide is supplied as a solid that is stable for at least 3 years when stored as a powder at −20 °C [1]. Once dissolved, solutions should be stored at −80 °C for up to 1 year. These storage conditions are more stringent than those for acetaminophen, which is stable at room temperature for extended periods. The compound's shipping recommendations (ambient temperature with blue ice) also reflect its moderate thermal sensitivity.

Stability Storage Shelf life Supply chain management

Analytical Characterization: Unique Spectral and Chromatographic Fingerprint

The compound possesses a distinct infrared (IR) spectrum as documented in the NIST Chemistry WebBook [1]. Its melting point of 117 °C is significantly lower than that of acetaminophen (168–172 °C) , providing a straightforward differential identification method. The presence of the dimethylaminomethyl group also yields unique chromatographic retention behavior under reversed-phase conditions due to its basic amine character.

Analytical chemistry Quality control FTIR Method development

Class-Level Biological Potential: Mannich Base Pharmacophore

As a phenolic Mannich base, N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide shares the aminomethyl pharmacophore associated with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects [1]. Mannich bases of acetanilide derivatives have been investigated as potential analgesic agents, with structure-activity relationship studies suggesting that the dimethylaminomethyl group enhances interaction with μ-opioid receptors compared to unsubstituted acetanilides . While direct head-to-head comparative data for this specific compound are limited, its class membership implies a distinct activity profile not achievable with simple acetanilides.

Medicinal chemistry Mannich base Analgesic activity Drug design

Availability and Supply Chain: Specialized Research-Grade Sourcing

N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide is supplied as a specialty research chemical by multiple vendors (TargetMol, InvivoChem, CymitQuimica) [1], typically at ≥98% purity. Unlike acetaminophen, which is a widely available bulk pharmaceutical, this compound is not offered by major generic chemical distributors, necessitating procurement from specialized suppliers with quality control documentation (e.g., COA, HPLC, MS). The compound is provided in small quantities (50–500 mg) suitable for early-stage research.

Procurement Supplier diversity Research chemicals Supply chain reliability

Targeted Application Scenarios for N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide in Research and Development


Lead Optimization for Novel Analgesic Candidates

Based on its Mannich base structure, N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide serves as a scaffold for developing non-opioid analgesic agents with potentially reduced abuse liability. The dimethylaminomethyl group can be modified to explore structure-activity relationships (SAR) around μ-opioid receptor binding or other pain targets, while the acetanilide core provides a handle for metabolic stability optimization [1].

Formulation Development Requiring Controlled Basicity or Salt Formation

The presence of both a phenolic hydroxyl (pKa ~8.56) and a basic amine (pKa ~9.5–10.5) enables the compound to exist in multiple ionization states. This property is valuable for developing pH-dependent release formulations or for preparing stable acid addition salts to enhance aqueous solubility, distinguishing it from non-basic acetanilide analogs like acetaminophen .

Analytical Method Development and Reference Standard Use

With its well-defined melting point (117 °C), unique IR spectrum, and distinct chromatographic behavior, N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide can serve as a calibration standard or system suitability test compound for methods targeting Mannich bases or substituted acetanilides. The NIST IR spectrum provides a definitive reference for identity verification [2].

Medicinal Chemistry Exploration of Mannich Base Pharmacophores

As a representative phenolic Mannich base, this compound is suitable for investigating the biological activities associated with the aminomethyl motif. Researchers studying antibacterial, antifungal, or anticancer activities of Mannich bases may use it as a starting point for library synthesis or as a reference ligand in enzyme/receptor binding assays [3].

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